5-HT1A Receptor Pharmacology: 6- vs. 8-Acetyl Regioisomers
The 6-acetyl regioisomer, when derivatized with piperazine groups at the 7-position, yields exceptionally potent 5-HT1A receptor ligands. Compound 4 (6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) exhibits a Ki of 0.78 nM (95% CI: 0.4–1.4 nM) and Compound 7 (6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one) exhibits a Ki of 0.57 nM (95% CI: 0.2–1.3 nM), both comparable to the reference agonist 8-OH-DPAT (Ki = 0.25 nM, 95% CI: 0.097–0.66 nM) [1]. In contrast, 8-acetyl-7-hydroxy-4-methylcoumarin derivatives demonstrated 5-HT1A affinity in the low nanomolar range but were primarily developed for antidepressant-like activity rather than the agonist/antagonist mode differentiation observed with the 6-acetyl series [2].
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.57–0.78 nM (for piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin) |
| Comparator Or Baseline | 8-OH-DPAT (reference 5-HT1A agonist): Ki = 0.25 nM; 8-acetyl derivatives: low nanomolar range (specific Ki not directly compared in same assay) |
| Quantified Difference | 6-Acetyl derivatives achieve Ki values within ~2–3-fold of the reference agonist, demonstrating high potency suitable for CNS probe development |
| Conditions | Radioligand binding assay using [3H]8-OH-DPAT on HEK293 cells expressing human 5-HT1A receptors |
Why This Matters
The 6-acetyl scaffold enables development of sub-nanomolar 5-HT1A ligands with differential intrinsic activity profiles (agonist vs. antagonist), a property not reported for the 8-acetyl series, making it the preferred starting material for serotonergic probe synthesis.
- [1] Ostrowska, K., Leśniak, A., Gryczka, W., Dobrzycki, Ł., Bujalska-Zadrożny, M., & Trzaskowski, B. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. International Journal of Molecular Sciences, 24(3), 2779. View Source
- [2] Ostrowska, K., Grzeszczuk, D., Głuch-Lutwin, M., Gryboś, A., Siwek, A., Dobrzycki, Ł., & Trzaskowski, B. (2017). 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 25(24), 6436–6445. View Source
